7-Methyl-1-tetralone

Sesquiterpene synthesis Natural product chemistry Stereoselective cyclization

7-Methyl-1-tetralone is the sole viable procurement choice for stereoselective (±)-cis-Calamenene synthesis, delivering an exclusive ~7:1 cis/trans product ratio unattainable with C5-, C6-methyl, or unsubstituted 1-tetralone isomers. For CNS drug discovery, this C7-substituted α-tetralone scaffold enables MAO-B inhibitor SAR expansion with IC₅₀ potencies comparable to the C6 series (0.0045–0.078 μM). Its unsubstituted C8 position ensures predictable benzolactam formation via exclusive Beckmann rearrangement. Specify ≥98% (GC) purity.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 22009-37-6
Cat. No. B1293843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-tetralone
CAS22009-37-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCC2=O)C=C1
InChIInChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3
InChIKeyGGMYZZBVIWUXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1-tetralone CAS 22009-37-6: Procurement-Grade Overview of a Position-Specific α-Tetralone Building Block


7-Methyl-1-tetralone (CAS 22009-37-6, molecular formula C₁₁H₁₂O, molecular weight 160.22 g/mol) is a methyl-substituted α-tetralone derivative featuring a saturated bicyclic framework with the ketone functionality at the C1 position and a methyl substituent at the C7 position of the aromatic ring . It is commercially available as a colorless to light yellow clear liquid or solid (melting point 35 °C) with purity specifications typically exceeding 98.0% by GC analysis . This compound belongs to the broader class of 1-tetralone derivatives, which serve as versatile intermediates in pharmaceutical synthesis, fragrance chemistry, and organic methodology development owing to their reactive ketone functionality and potential for further aromatic ring functionalization [1].

Why Generic Substitution Fails for 7-Methyl-1-tetralone: Position-Dependent Reactivity and Pharmacological Divergence


Substitution among α-tetralone analogs cannot be performed interchangeably due to position-specific steric, electronic, and conformational effects that directly govern both synthetic outcomes and biological activity profiles. The position of the methyl substituent on the tetralone aromatic ring influences the compound's conformational equilibrium, carbonyl reactivity, and steric accessibility for downstream functionalization [1]. Critically, C6-substituted and C7-substituted α-tetralone derivatives exhibit comparable monoamine oxidase B (MAO-B) inhibition potencies (IC₅₀ ranging from 0.0045 to 0.078 μM for the C6 series), yet the substitution position determines whether the resulting compound functions as a tight-binding irreversible inhibitor versus a reversible inhibitor [2]. In synthetic applications, the 7-methyl substitution pattern is required for the efficient stereoselective synthesis of specific sesquiterpene natural products, where alternative substitution patterns would yield different stereochemical outcomes or fail entirely [3]. Furthermore, the Beckmann rearrangement selectivity of tetralone oxime derivatives exhibits unexpected substituent effects contingent upon peri-position substitution, demonstrating that even adjacent positional isomers cannot be assumed to undergo identical reaction pathways [4].

7-Methyl-1-tetralone Product-Specific Quantitative Evidence Guide: Comparative Data for Informed Procurement


7-Methyl-1-tetralone Stereoselectivity in (±)-cis-Calamenene Synthesis

7-Methyl-1-tetralone functions as a key intermediate in the synthesis of (±)-cis-Calamenene, delivering a cis/trans product ratio of approximately 7:1 [1]. In contrast, the unsubstituted 1-tetralone or alternative C5- and C6-methyl substituted analogs would not furnish the identical stereochemical outcome due to the absence of the 7-methyl group required for directing the stereochemical course of the cyclization and subsequent reduction steps. This stereochemical control is directly attributable to the 7-methyl substitution pattern, which influences the conformational bias of the tetralone framework during the synthetic sequence .

Sesquiterpene synthesis Natural product chemistry Stereoselective cyclization

Comparative MAO-B Inhibition Potency: C7-Substituted vs. C6-Substituted α-Tetralone Derivatives

C7-substituted α-tetralone derivatives exhibit MAO-B inhibition potencies similar to those of the previously studied C6-substituted α-tetralone series [1]. The homologous series of C6-substituted α-tetralones is reported to inhibit MAO-B with IC₅₀ values ranging from 0.0045 to 0.078 μM [2]. The C7-substituted analogs, which include 7-methyl-1-tetralone as the foundational scaffold for further derivatization, demonstrate comparable potency ranges, establishing that the C7 position tolerates a wide variety of substitution moieties while maintaining high MAO-B inhibitory activity [1]. This positional equivalence in potency is significant because both C6- and C7-substituted derivatives act as tight-binding inhibitors from which MAO-B activity is not recovered by dialysis [3].

MAO-B inhibition Neurodegenerative disease Structure-activity relationship

Validated Chiral HPLC Method for Enantioseparation of 7-Substituted Tetralone Derivatives

A validated chiral HPLC method has been developed for the efficient enantioseparation of eight tetralone derivative enantiomers, including 7-substituted analogs such as 7-methyl-1-tetralone [1]. The method employs a cellulose-based CHIRALPAK IC chiral stationary phase under normal-phase conditions (n-hexane/2-propanol mobile phase system) at ambient temperature [2]. Satisfactory enantioseparation was obtained for all enantiomers tested, with the method validated for specificity, linearity, stability, precision, accuracy, and robustness [3]. Thermodynamic analysis indicated that the enantioseparation process was enthalpically favorable and primarily enthalpy-controlled [2]. This validated analytical platform provides the necessary quality control framework for procurement of enantiomerically pure or enantiomerically characterized 7-methyl-1-tetralone for applications requiring defined stereochemistry.

Chiral chromatography Analytical method validation Enantiomeric purity

Comparative Physicochemical Properties Across 7-Substituted 1-Tetralone Series

7-Methyl-1-tetralone exhibits distinct physicochemical properties that differentiate it from other 7-substituted analogs, directly impacting solvent selection and reaction optimization. The compound is commercially specified with purity >98.0% (GC), melting point 35 °C, boiling point 144 °C at 15 mmHg, flash point 121 °C, and solubility in methanol . In contrast, 7-methoxy-1-tetralone (CAS 6836-19-7) is a crystalline powder with a higher melting point, while 7-fluoro-, 7-chloro-, and 7-bromo-substituted analogs exhibit distinct steric and electronic profiles due to the differing substituent sizes and electronegativities . These property variations are critical for procurement decisions: the lower melting point (35 °C) of 7-methyl-1-tetralone means it may exist as a liquid or low-melting solid at ambient conditions, requiring refrigerated storage (0–10 °C) and inert gas atmosphere due to air sensitivity [1].

Physicochemical characterization Reaction optimization Process chemistry

Position-Dependent Selectivity in Beckmann Rearrangement of Tetralone Oxime Derivatives

The Beckmann rearrangement of O-tosylated 1-tetralone oxime derivatives exhibits unexpected substituent effects on the selectivity of migrating groups, specifically dependent on peri-position substitution [1]. Unsubstituted oxime at the peri-position yields exclusively the benzolactam in which the C–C bond on the benzene side migrates to the oxime nitrogen atom as a single isomer. In contrast, introduction of a bromine atom at the peri-position (C8 for 7-substituted analogs) switches the selectivity to yield the alternative benzolactam with high selectivity, where the alkyl-side C–C bond migrates [2]. This characteristic selectivity of the migrating group provides a synthetic route for selective preparation of two isomeric 7-membered lactams, contingent upon the presence or absence of peri-substitution [3]. For 7-methyl-1-tetralone, the C8 position is unsubstituted, favoring the benzene-side migration pathway.

Beckmann rearrangement Lactam synthesis Peri-substitution effect

7-Methyl-1-tetralone: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of cis-Calamenene and Related Sesquiterpene Natural Products

7-Methyl-1-tetralone is the required starting material for the stereoselective synthesis of (±)-cis-Calamenene, a sesquiterpene volatile metabolite from Salvia fruticosa with potential antimicrobial, antifungal, and anti-inflammatory properties [1]. The 7-methyl substitution pattern is essential for achieving the ~7:1 cis/trans product ratio; alternative positional isomers (C5-methyl, C6-methyl, or unsubstituted 1-tetralone) cannot access this stereochemical outcome. This makes 7-methyl-1-tetralone the sole viable procurement choice for natural product chemists and medicinal chemistry groups investigating calamenene-type sesquiterpenes and their semisynthetic derivatives [2].

Medicinal Chemistry Exploration of C7-Substituted α-Tetralone MAO-B Inhibitors

For drug discovery programs targeting monoamine oxidase B (MAO-B) inhibition for Parkinson's disease and depression, 7-methyl-1-tetralone serves as a foundational scaffold for C7-substituted α-tetralone derivatives [3]. The C7-substituted series exhibits MAO-B inhibition potencies comparable to the C6-substituted series (IC₅₀ range 0.0045–0.078 μM for C6 analogs) and functions as tight-binding inhibitors from which enzyme activity is not recovered by dialysis [4]. Procurement of 7-methyl-1-tetralone enables SAR expansion into the C7 substitution space without sacrificing baseline inhibitory potency, providing an alternative scaffold for lead optimization programs [5].

Quality-Controlled Chiral Synthesis Requiring Validated Enantiomeric Purity Analysis

When 7-methyl-1-tetralone is employed in chiral syntheses or as a precursor to chiral pharmaceutical intermediates, the availability of a validated chiral HPLC method on CHIRALPAK IC stationary phase provides the analytical framework for verifying enantiomeric purity [6]. The method has been fully validated for specificity, linearity, stability, precision, accuracy, and robustness, with satisfactory enantioseparation achieved for eight tetralone derivative enantiomeric pairs in n-hexane/2-propanol mobile phase at ambient temperature [7]. This analytical capability is essential for procurement decisions requiring documented enantiomeric characterization and lot-to-lot consistency verification.

Selective Beckmann Rearrangement for Benzolactam Synthesis

7-Methyl-1-tetralone oxime derivatives (lacking peri-substitution at C8) undergo Beckmann rearrangement with exclusive benzene-side C–C bond migration to yield a single benzolactam isomer [8]. In contrast, introduction of a peri-substituent (e.g., bromine at C8) switches the selectivity to alkyl-side migration. For synthetic chemists requiring predictable and exclusive benzene-side migration in 7-membered lactam synthesis, 7-methyl-1-tetralone (with unsubstituted C8 position) is the appropriate procurement choice, whereas peri-substituted analogs would direct the rearrangement to alternative isomeric products [9].

Technical Documentation Hub

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